1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-
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Overview
Description
1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- is a chemical compound that belongs to the pyrrole group. It is composed of iodine, sulfur, carbon, and hydrogen atoms. Its CAS number is 918487-84-0 .
Synthesis Analysis
The synthesis of pyrroles, including 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-, can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of primary diols and amines in the presence of a stable manganese complex , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Scientific Research Applications
Relation to Pyrazolo[3,4-b]pyridines
While not directly related to “1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-”, it’s worth noting the importance of similar compounds in the field of biomedical applications. For instance, 1H-Pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Biomedical Applications of Similar Compounds
Again, while not directly related to “1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-”, it’s worth noting the biomedical applications of similar compounds. For instance, indole and its derivatives are crucial in medicinal chemistry. They exhibit antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The sulfonamide analogs of indole usually referred to as sulfa medicines have recently been produced and exhibit strong antimicrobial actions .
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- are currently unknown . These properties are crucial for understanding a compound’s bioavailability, or how much of the compound reaches its site of action in the body.
properties
IUPAC Name |
4-iodo-2-methylsulfonyl-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO2S/c1-10(8,9)5-2-4(6)3-7-5/h2-3,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLIUBXWGLSMFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CN1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- |
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